molecular formula C22H23Cl2N3O4S B13887829 3-(4-acetylpiperazine-1-carbonyl)-4-chloro-N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide

3-(4-acetylpiperazine-1-carbonyl)-4-chloro-N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide

Cat. No.: B13887829
M. Wt: 496.4 g/mol
InChI Key: WNROWQGNALKJGT-UHFFFAOYSA-N
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Description

3-(4-acetylpiperazine-1-carbonyl)-4-chloro-N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a piperazine ring, a sulfonamide group, and chlorinated aromatic rings, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-acetylpiperazine-1-carbonyl)-4-chloro-N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the chlorination of a suitable aromatic precursor, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The final step often involves the sulfonation of the aromatic ring to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and solvent choice, are optimized for maximum yield and purity. Catalysts and reagents are carefully selected to ensure the efficiency of each step in the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-acetylpiperazine-1-carbonyl)-4-chloro-N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the sulfonamide group.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.

Scientific Research Applications

3-(4-acetylpiperazine-1-carbonyl)-4-chloro-N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.

    Industry: Used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-acetylpiperazine-1-carbonyl)-4-chloro-N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetylpiperazine-1-carbonyl chloride
  • 2-{3-[(4-acetyl-1-piperazinyl)carbonyl]-4-chlorophenyl}-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide

Uniqueness

Compared to similar compounds, 3-(4-acetylpiperazine-1-carbonyl)-4-chloro-N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide stands out due to its unique combination of functional groups and structural features. This uniqueness allows for specific interactions in chemical and biological systems, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H23Cl2N3O4S

Molecular Weight

496.4 g/mol

IUPAC Name

3-(4-acetylpiperazine-1-carbonyl)-4-chloro-N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide

InChI

InChI=1S/C22H23Cl2N3O4S/c1-3-10-27(18-6-4-17(23)5-7-18)32(30,31)19-8-9-21(24)20(15-19)22(29)26-13-11-25(12-14-26)16(2)28/h3-9,15H,1,10-14H2,2H3

InChI Key

WNROWQGNALKJGT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N(CC=C)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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